
(S)-2-((S)-2-Aminopropanamido)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norvalinamide, L-alanyl- is a dipeptide compound composed of the amino acids L-norvaline and L-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipeptides such as L-Norvalinamide, L-alanyl- typically involves the coupling of protected amino acids followed by deprotection steps. One common method is the use of N-carboxyanhydrides (NCAs) of amino acids, which react with amino acid salts in a stepwise manner to form the desired dipeptide . The reaction is usually carried out in a solvent like acetonitrile-water mixture at low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of dipeptides can involve enzymatic methods, such as using nonribosomal peptide synthetases or amino acid ligases, which allow for the efficient and selective formation of peptide bonds . These methods are advantageous due to their specificity and ability to operate under mild conditions, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Norvalinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to their original state.
Substitution: This reaction can involve the replacement of functional groups on the amino acid side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the dipeptide structure.
Wissenschaftliche Forschungsanwendungen
L-Norvalinamide, L-alanyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide bond formation and stability.
Biology: It can be used to investigate the interactions between peptides and biological molecules, such as enzymes and receptors.
Industry: It is used in the development of functional foods and supplements due to its potential health benefits.
Wirkmechanismus
The mechanism of action of L-Norvalinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can modulate various biochemical pathways, including those involved in protein synthesis and metabolism . The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in nutrition and medicine.
L-Valyl-L-alanine: Known for its unique sorption properties and thermal stability.
Uniqueness
L-Norvalinamide, L-alanyl- is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties. Compared to similar dipeptides, it may offer different stability, reactivity, and biological activity profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H17N3O2 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
IDRDPRCHSIGJPZ-WDSKDSINSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCCC(C(=O)N)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
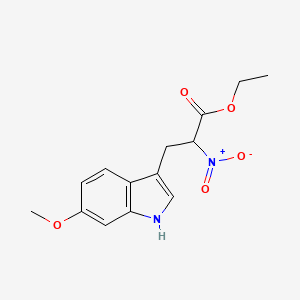
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)
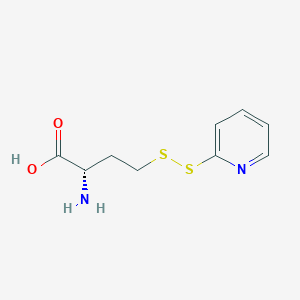
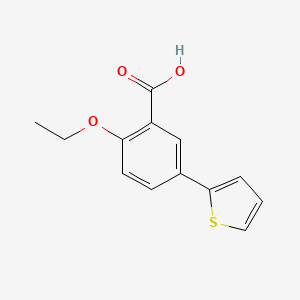
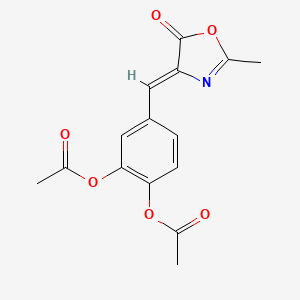
![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
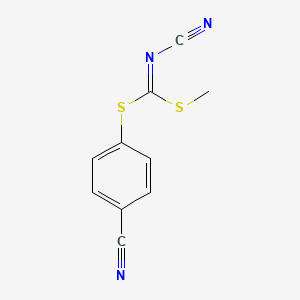
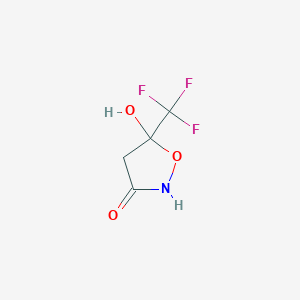
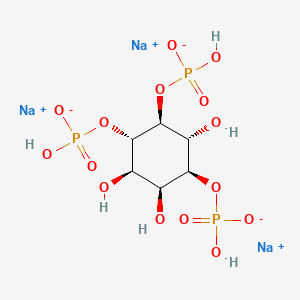
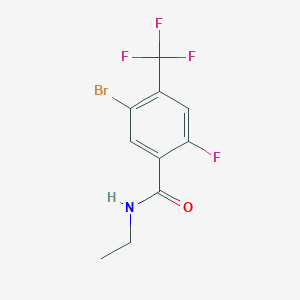
![6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13724410.png)
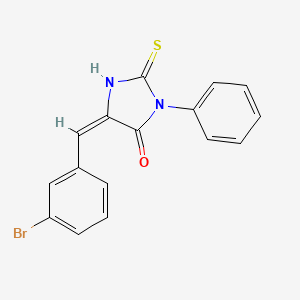
![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
